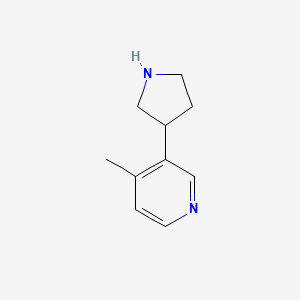

4-Methyl-3-(pyrrolidin-3-yl)pyridine

Vue d'ensemble

Description

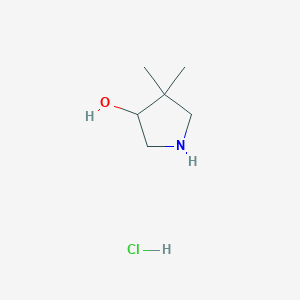

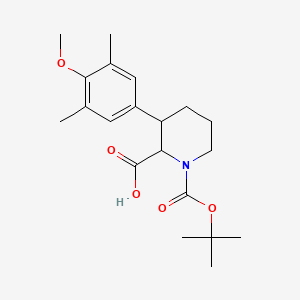

“4-Methyl-3-(pyrrolidin-3-yl)pyridine” is a chemical compound with the molecular formula C10H14N2 . It is also known by other names such as Nicotine, Flux MAAG, L-Nicotine, and Nicotin . The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidine compounds has been reported in the literature. For instance, a simple protocol for the construction of the pyrrolo [3,4-b]pyridine skeleton was developed by a base-promoted three-component reaction of β-enamino imide, aromatic aldehydes, and malononitrile .Molecular Structure Analysis

The molecular structure of “4-Methyl-3-(pyrrolidin-3-yl)pyridine” is characterized by a pyrrolidine ring and a pyridine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Applications De Recherche Scientifique

Analgesic and Sedative Agents

“4-Methyl-3-(pyrrolidin-3-yl)pyridine” derivatives have been extensively studied for their potential as analgesic and sedative agents. The compound’s structure allows it to interact with various biological targets that can modulate pain perception and induce sedation. This makes it a valuable candidate for developing new pain management therapies, particularly for patients who may not respond well to traditional analgesics .

Antidiabetic Activity

Research has indicated that certain derivatives of “4-Methyl-3-(pyrrolidin-3-yl)pyridine” can significantly reduce blood glucose levels. This property is particularly beneficial for the prevention and treatment of conditions associated with elevated plasma blood glucose, such as type 1 diabetes, obesity-related diabetes, diabetic dyslipidemia, and cardiovascular diseases .

Antimycobacterial Properties

The compound has shown promise in treating mycobacterial infections. Its structural configuration allows it to inhibit the growth of mycobacteria, which is the causative agent of tuberculosis. This application is crucial given the rising resistance to existing antimycobacterial drugs .

Antiviral Uses

“4-Methyl-3-(pyrrolidin-3-yl)pyridine” derivatives have demonstrated antiviral activities, including action against HIV-1. By inhibiting specific enzymes or interfering with viral replication mechanisms, these compounds could serve as the basis for new antiviral medications .

Antitumor and Anticancer Potential

The compound’s derivatives have been found to exhibit anticancer activity. They work by inhibiting topoisomerase I, an enzyme critical for DNA replication in rapidly dividing cells, such as cancer cells. This inhibition can prevent cancer cell proliferation and could be integrated into cancer treatment regimens .

Neurological Disorders

There is evidence that “4-Methyl-3-(pyrrolidin-3-yl)pyridine” can be used to treat diseases of the nervous system. Its ability to cross the blood-brain barrier and interact with central nervous system targets makes it a potential therapeutic for cognitive disorders and neurodegenerative diseases .

Cardiovascular Applications

Due to its impact on blood glucose levels and potential lipid-modulating effects, “4-Methyl-3-(pyrrolidin-3-yl)pyridine” could be beneficial in treating cardiovascular diseases. It may help in managing conditions like hyperlipidemia and hypertension, which are risk factors for heart disease .

Pharmacokinetic Enhancements

Some derivatives of “4-Methyl-3-(pyrrolidin-3-yl)pyridine” have been evaluated for their pharmacokinetic properties. These studies aim to understand how the body absorbs, distributes, metabolizes, and excretes these compounds, which is essential for developing effective and safe medications .

Orientations Futures

Propriétés

IUPAC Name |

4-methyl-3-pyrrolidin-3-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-8-2-4-12-7-10(8)9-3-5-11-6-9/h2,4,7,9,11H,3,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMZPAJFGBAJRSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-3-(pyrrolidin-3-yl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

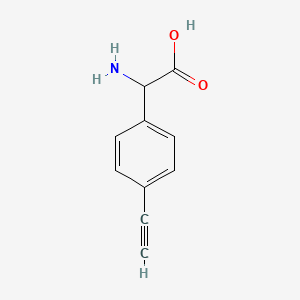

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhex-4-enoic acid](/img/structure/B1469905.png)

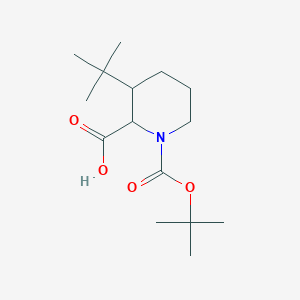

![1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1469914.png)

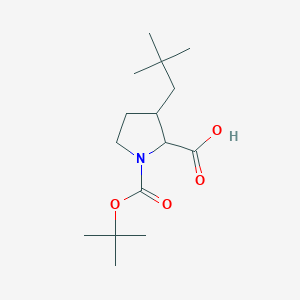

![1-[(propylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1469915.png)

![1-[(diethylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1469916.png)